REACTION_CXSMILES
|
[CH:1]([NH:4]C(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.[Br:21][C:22]1[CH:23]=[C:24]([CH2:28][C:29]#[N:30])[CH:25]=[CH:26][CH:27]=1.ClC1C=CC=CC=1CSC#N>C1C=CC=CC=1.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:24]([CH:28]([C:1]#[N:4])[C:29]#[N:30])[CH:25]=[CH:26][CH:27]=1 |f:2.3|
|
Name
|
|
Quantity
|
78.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
351 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CSC#N)C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional 15 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
To a flame dried 5L 3-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechamical overhead stirrer under nitrogen
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
ADDITION
|
Details
|
was added dropwise via addition funnel
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
ADDITION
|
Details
|
was added dropwise via addition funnel
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding water and 200 mL 10% NaOH
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the benzene layer extracted with 10% NaOH (3×1 L)
|
Type
|
CUSTOM
|
Details
|
The basic layers were collected
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.32 g | |
YIELD: PERCENTYIELD | 79.9% | |
YIELD: CALCULATEDPERCENTYIELD | 113.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |